molecular formula C19H17N3O6S B2687021 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide CAS No. 899982-97-9

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B2687021
CAS No.: 899982-97-9
M. Wt: 415.42
InChI Key: OZIYCTIYPITVPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoforms

Synthesis of novel acridine and bis acridine sulfonamides, including structures similar to 4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide, demonstrated effective inhibitory activity against the cytosolic carbonic anhydrase isoforms II and VII . These compounds were investigated for their potential to inhibit these metalloenzymes, which are significant in various physiological processes, including fluid secretion, pH regulation, and carbon dioxide transport. The novel compounds showed inhibitory constants (KIs) in the nanomolar to micromolar range, indicating their potency as carbonic anhydrase inhibitors. This research suggests their potential application in designing therapeutic agents for conditions where modulation of carbonic anhydrase activity is beneficial (Ulus et al., 2013).

Antileishmanial Activity

Design, structural, and spectroscopic elucidation of new nitroaromatic carboxylic acids and semicarbazones revealed their potential for in vitro screening of anti-leishmanial activity . Among these compounds, structures bearing resemblance to the queried compound were synthesized and characterized. Their ability to inhibit the growth of Leishmania infantum was evaluated, suggesting the importance of the electroactive nitro group for biological activity. This research opens avenues for developing new antileishmanial agents, highlighting the importance of nitroaromatic compounds in medicinal chemistry (Dias et al., 2015).

Corrosion Inhibition

Chemical modification and corrosion inhibition response of two semicarbazones on carbon steel in HCl medium were studied, including compounds structurally related to this compound . These investigations showcased how such compounds could serve as effective corrosion inhibitors, with variations in their structure affecting their efficacy. Notably, the presence of nitro groups and their transformation under corrosive conditions play a pivotal role in enhancing corrosion inhibition, providing insights into designing new materials for protecting metals against corrosion (Palayoor et al., 2017).

Properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-21(13-17-6-3-11-28-17)29(26,27)18-9-7-14(8-10-18)19(23)20-15-4-2-5-16(12-15)22(24)25/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZIYCTIYPITVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.